molecular formula C24H21Cl2N3OS B2776042 (Z)-[(3-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine CAS No. 478047-84-6

(Z)-[(3-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine

Cat. No.: B2776042
CAS No.: 478047-84-6
M. Wt: 470.41
InChI Key: VKJPBYFWLDRSGP-XAYXJRQQSA-N
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Description

(Z)-(3-Chlorophenyl)methoxyamine is a chiral imidazo[1,2-a]pyridine derivative characterized by:

  • Imidazo[1,2-a]pyridine core: A bicyclic heteroaromatic system with a 2,7-dimethyl substitution pattern, which enhances planarity and π-stacking interactions .
  • Chlorophenyl substituents: A (3-chlorophenyl)methoxy group and a (4-chlorophenyl)sulfanyl moiety, contributing to hydrophobic interactions and steric effects.
  • Z-configuration: The stereochemistry at the ethylideneamine linkage influences molecular geometry and binding affinity .

Properties

IUPAC Name

(Z)-N-[(3-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3OS/c1-16-10-11-29-23(12-16)27-17(2)24(29)22(15-31-21-8-6-19(25)7-9-21)28-30-14-18-4-3-5-20(26)13-18/h3-13H,14-15H2,1-2H3/b28-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJPBYFWLDRSGP-XAYXJRQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=NOCC3=CC(=CC=C3)Cl)CSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C(=N/OCC3=CC(=CC=C3)Cl)/CSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-(3-chlorophenyl)methoxyamine is a complex organic compound with potential pharmacological applications. Its structural features suggest that it may interact with various biological targets, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H21Cl2N3OS
  • Molecular Weight : 470.41 g/mol
  • CAS Number : 478047-84-6
  • Density : Approximately 1.29 g/cm³ (predicted)

The compound's structure includes:

  • A methoxy group which can enhance lipophilicity and bioavailability.
  • A sulfanyl group that may contribute to interactions with biological thiols.
  • An imidazo[1,2-a]pyridine core , known for its activity against various biological targets.

Given these structural components, the compound is hypothesized to exhibit multiple mechanisms of action, potentially including:

  • Inhibition of specific enzyme pathways.
  • Modulation of receptor activity, particularly in neurological contexts.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, derivatives containing the imidazo[1,2-a]pyridine moiety have shown significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to this have demonstrated inhibitory effects on AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Several synthesized compounds with related structures have shown strong urease inhibitory activity, suggesting that this compound could also function similarly .

Case Studies

  • Dopamine Receptor Interaction : A structurally related compound was evaluated for its interaction with dopamine D(4) receptors and sigma receptors. While it showed no specific binding to D(4) receptors, it had significant binding affinity for sigma(1) receptors (IC50 = 105 nM) . This suggests potential neuropharmacological applications.
  • Antibacterial Screening : A study on synthesized compounds revealed moderate to strong antibacterial activity against several bacterial strains, indicating the potential for this compound in treating bacterial infections .

Data Table: Biological Activities

Activity TypeTarget/OrganismIC50 ValueReference
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate to strong
AChE InhibitionHuman AChENot specified
Sigma Receptor BindingSigma(1) receptorsIC50 = 105 nM

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazo[1,2-a]pyridine Derivatives

Key Findings :

  • Substituent Effects : The 4-fluorophenyl group in 13a enhances antibacterial activity compared to nitro or methyl groups, likely due to improved electron-withdrawing properties and membrane penetration .
  • Stereochemical Influence : The Z-configuration in the target compound may confer distinct binding modes compared to E-isomers (e.g., 13a , 13h ), as chirality affects intermolecular interactions with biological targets like enzymes or receptors .
  • Chlorophenyl vs.

Sulfanyl and Methoxy-Containing Compounds

Functional Group Contributions
Compound Sulfanyl Group Methoxy Group Bioactivity
Target (4-Cl-Ph)S- (3-Cl-Ph)OCH2-
Ethametsulfuron Triazinyl-sulfonyl Methoxy Herbicide (ACCase inhibition)
Broccoli-derived sulforaphane Anti-osteoarthritic (cartilage protection)
  • Sulfanyl Role : The (4-chlorophenyl)sulfanyl group in the target compound may mimic disulfide bonds in enzyme active sites, analogous to sulforaphane’s mechanism in blocking cartilage-degrading enzymes .
  • Methoxy vs. Sulfonyl: Unlike sulfonylurea herbicides (e.g., Ethametsulfuron), the methoxy group in the target compound reduces electronegativity, favoring non-covalent interactions over covalent bonding .

Chirality and 3D Configuration

Louis Pasteur’s foundational work on tartaric acid established that molecular chirality dictates biochemical activity . For the target compound:

  • The Z-configuration positions the (3-chlorophenyl)methoxy and imidazo[1,2-a]pyridine groups on the same side, creating a compact conformation. This may enhance binding to hydrophobic pockets in proteins, similar to how (E)-isomers of Schiff bases exhibit altered antimicrobial potency .

Q & A

Q. What synthetic routes are available for (Z)-[...]amine, and what are the critical optimization parameters?

The synthesis involves multi-step reactions, including condensation and cyclization. Key steps include:

  • Imidazo[1,2-a]pyridine core formation : Reacting 2-aminopyridine derivatives with α-haloketones under reflux conditions, as seen in similar imidazo[1,2-a]pyridine syntheses .
  • Sulfanyl and chlorophenyl group introduction : Thiol-ene click chemistry or nucleophilic substitution using 4-chlorothiophenol under basic conditions (e.g., NaH in DMF) .
  • Z-configuration control : Stereoselective imine formation via Schiff base condensation, optimized by temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane vs. ethanol) . Critical parameters include inert atmosphere (N₂/Ar), catalyst choice (e.g., Pd for cross-coupling), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration via coupling constants (e.g., imine proton at δ 8.2–8.5 ppm with specific splitting patterns) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • X-ray crystallography : Resolves stereochemical ambiguities; critical for confirming the Z-configuration of the imine group .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the Z-configuration influence biological activity, and what methods validate stereochemical integrity?

The Z-configuration enhances target binding via optimal spatial alignment of the chlorophenyl and imidazo[1,2-a]pyridine moieties. Validation methods include:

  • NOESY NMR : Detects proximity between the imidazo[1,2-a]pyridine methyl groups and the methoxy substituent, confirming the Z-geometry .
  • Docking simulations : Compare Z vs. E isomers’ binding affinities to targets like COX-2 or kinase enzymes, using software like AutoDock Vina .
  • Biological activity correlation : Z-isomers typically show 5–10× higher potency in enzyme inhibition assays compared to E-isomers, as observed in related imidazo[1,2-a]pyridine derivatives .

Q. What strategies resolve contradictory data in enzyme inhibition efficacy across studies?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target isoforms. Mitigation strategies:

  • Orthogonal assays : Combine enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays to confirm activity .
  • Kinetic analysis : Determine inhibition constants (Kᵢ) under standardized conditions (e.g., 25°C, pH 7.4) to minimize variability .
  • Meta-analysis : Compare results across studies using platforms like PubChem BioAssay, adjusting for differences in compound purity or assay protocols .

Q. How can computational methods optimize pharmacokinetic properties like solubility and metabolic stability?

  • QSAR modeling : Train models on imidazo[1,2-a]pyridine derivatives to predict logP and aqueous solubility .
  • CYP450 metabolism prediction : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots (e.g., sulfanyl group oxidation) and guide structural modifications .
  • Molecular dynamics simulations : Assess binding mode stability in physiological conditions (e.g., 150 mM NaCl, 310 K) to prioritize derivatives with prolonged target engagement .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Solvent : Dissolve in anhydrous DMSO (≤10 mM aliquots) to avoid hydrolysis; confirm stability via LC-MS every 6 months .
  • Handling : Use argon/vacuum sealing for long-term storage (>1 year) to inhibit oxidation of the sulfanyl group .

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